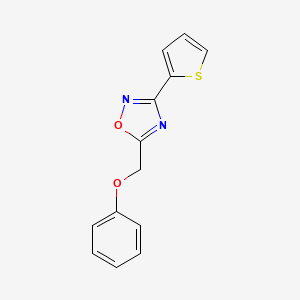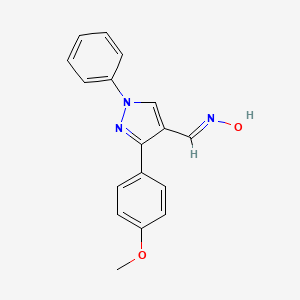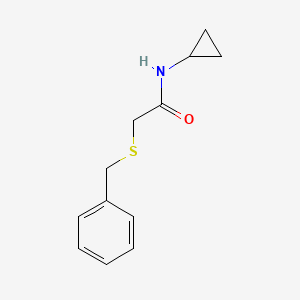
5-(phenoxymethyl)-3-(2-thienyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxadiazole derivatives, including those with phenoxymethyl and thienyl substituents, are noted for their diverse applications and properties in the fields of chemistry and materials science. These compounds often exhibit unique chemical and physical properties due to their distinctive molecular structures.
Synthesis Analysis
The synthesis of oxadiazole derivatives typically involves the condensation of appropriate precursors, such as hydrazides and carboxylic acids, in the presence of cyclodehydrating agents. For instance, research on similar oxadiazole compounds involves various synthetic routes including direct cyclization and substitution reactions to introduce different substituents into the oxadiazole ring (Shi et al., 2001).
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives is characterized by the presence of a 1,3,4-oxadiazole ring, which significantly influences the compound's electronic properties and reactivity. Structural characterization is often achieved through spectroscopic methods such as NMR, IR, and X-ray diffraction (Lakshmithendral et al., 2019).
Chemical Reactions and Properties
Oxadiazole derivatives engage in a range of chemical reactions, influenced by the electron-withdrawing nature of the oxadiazole ring. These reactions include nucleophilic substitution and electrophilic addition, allowing for further functionalization of the compound (Wet-osot et al., 2017).
Physical Properties Analysis
The physical properties of oxadiazole derivatives, such as solubility, melting point, and thermal stability, are closely tied to their molecular structure. The presence of phenoxymethyl and thienyl groups can affect these properties by altering the compound's polarity and steric hindrance (Aguilera et al., 1998).
Chemical Properties Analysis
Chemically, oxadiazole derivatives exhibit a range of activities, including antibacterial and antioxidant properties. The specific functional groups attached to the oxadiazole core play a significant role in determining these activities. For example, some oxadiazole derivatives have been found to show potent antibacterial activity against various bacterial strains (Kakanejadifard et al., 2013; 2014).
For detailed references, please consult the following sources:
Wissenschaftliche Forschungsanwendungen
Antibacterial Properties
Research has shown that derivatives of 1,2,4-oxadiazole exhibit significant antibacterial activity. For instance, Schiff base compounds derived from 1,2,5-oxadiazole have been found active against both gram-positive and gram-negative bacteria, highlighting their potential as antibacterial agents (Kakanejadifard et al., 2013).
Anti-inflammatory and Analgesic Agents
Some 1,2,4-oxadiazole derivatives have been identified as potent anti-inflammatory and analgesic agents, showing promise in the treatment of inflammation without causing gastric ulceration, which is a common side effect of many anti-inflammatory drugs. This class of compounds has shown efficacy in rat models of inflammation, suggesting their potential for therapeutic applications (Mullican et al., 1993).
Agonist Activities
Benzyl and phenoxymethylene substituted oxadiazoles have been investigated for their agonist activities on beta3 adrenergic receptors, which could be beneficial for antiobesity treatments. These compounds have demonstrated significant oral bioavailability and selectivity, making them potential candidates for further pharmaceutical development (Biftu et al., 2000).
Corrosion Inhibition
The 1,3,4-oxadiazole derivatives have also been studied for their corrosion inhibition properties for mild steel in sulphuric acid. These compounds form a protective layer on the steel surface, preventing corrosion and thus finding potential applications in industries where steel is a common material (Ammal et al., 2018).
Insecticidal Activity
Some 1,3,4-oxadiazole derivatives containing phenoxyfluorophenyl groups have been synthesized and tested for insecticidal activity against crop pests. Although the activity was found to be low, this opens avenues for further modification and testing to enhance their efficacy (Mohan et al., 2004).
Antioxidant Activity
Research into 1,3,4-oxadiazole derivatives bearing 2,6-di-tert-butylphenol moieties has revealed significant antioxidant activity. These compounds were found to possess free-radical scavenging ability, suggesting their potential as antioxidants in medical and cosmetic applications (Shakir et al., 2014).
Eigenschaften
IUPAC Name |
5-(phenoxymethyl)-3-thiophen-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2S/c1-2-5-10(6-3-1)16-9-12-14-13(15-17-12)11-7-4-8-18-11/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVPABDHZXOHEGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NC(=NO2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-3,5-dimethoxybenzamide](/img/structure/B5556612.png)
![2-cyclopentyl-8-[(3-methyl-1H-1,2,4-triazol-5-yl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5556613.png)

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-pyrazinecarboxamide](/img/structure/B5556630.png)

![2-butyl-5-{[2-(5-isopropylisoxazol-3-yl)pyrrolidin-1-yl]carbonyl}-1,3-benzoxazole](/img/structure/B5556641.png)

![4-(3-hydroxy-3-methylbutyl)-N-[(1S)-1-(3-methyl-2-pyridinyl)ethyl]benzamide](/img/structure/B5556654.png)
![methyl 3-{[(4-nitrophenyl)sulfonyl]amino}benzoate](/img/structure/B5556672.png)

![2-{4-[2-(4-fluorophenoxy)ethyl]phenyl}-2-methylpropanamide](/img/structure/B5556683.png)
![N-methyl-N-(5-quinolinylmethyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide dihydrochloride](/img/structure/B5556692.png)

